

A Technical Guide to 5-Amino-2-methylbenzenesulfonamide: Emerging Research Frontiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Amino-2-methylbenzenesulfonamide
Cat. No.:	B032415

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **5-Amino-2-methylbenzenesulfonamide**, a versatile chemical scaffold with significant potential in medicinal chemistry and materials science. It outlines current knowledge and explores promising avenues for future research and development.

Introduction

5-Amino-2-methylbenzenesulfonamide (CAS No: 6973-09-7) is an aromatic sulfonamide compound that has garnered increasing interest as a pivotal building block in the synthesis of pharmacologically active molecules.^{[1][2]} Its structure, featuring a primary aromatic amine, a sulfonamide moiety, and a methyl-substituted benzene ring, offers multiple reactive sites for chemical modification. Historically, the sulfonamide group is a well-established pharmacophore, primarily known for its antibacterial properties through the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.^{[1][3]}

Beyond its foundational role in sulfa drugs, **5-Amino-2-methylbenzenesulfonamide** has emerged as a key intermediate in the synthesis of targeted therapies.^{[4][5]} Notably, it is a crucial component for the production of Pazopanib, a multi-target tyrosine kinase inhibitor used in oncology.^{[4][5][6]} The compound's utility extends to the development of inhibitors for other

enzyme classes, such as carbonic anhydrases, and as a scaffold for novel heterocyclic compounds with diverse biological activities. This guide will delve into these key research areas, presenting quantitative data, experimental methodologies, and conceptual frameworks to facilitate further investigation.

Physicochemical and Structural Data

The fundamental properties of **5-Amino-2-methylbenzenesulfonamide** are summarized below, providing essential information for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	6973-09-7	[1] [7] [8]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S	[1] [7]
Molecular Weight	186.23 g/mol	[7] [8]
IUPAC Name	5-amino-2-methylbenzenesulfonamide	[7]
Synonyms	3-Amino-6-methylbenzenesulfonamide, 2-Methyl-5-aminobenzenesulfonamide	[1] [8]
Appearance	White to light yellow/orange crystalline powder	[1] [4]
Melting Point	163-172 °C	[9] [10]
Boiling Point (Predicted)	421.5 ± 55.0 °C at 760 mmHg	[9]
Density (Predicted)	1.4 ± 0.1 g/cm ³	
Solubility	DMSO (Slightly), Methanol (Slightly)	[9]
SMILES	CC1=C(C=C(C=C1)N)S(=O)(=O)N	[7]
InChIKey	KTPBKMYSOIFHJMI-UHFFFAOYSA-N	[7]

Core Research Areas and Future Directions

The unique structural features of **5-Amino-2-methylbenzenesulfonamide** make it a valuable starting point for several research and development trajectories.

Intermediate for Targeted Cancer Therapy: Pazopanib Synthesis

A primary and commercially significant application of **5-Amino-2-methylbenzenesulfonamide** is its role as a key intermediate in the synthesis of Pazopanib.^{[4][5]} Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including VEGFR and PDGFR, and is approved for the treatment of advanced renal cell carcinoma.^{[5][6]}

- Current Status: The synthesis of Pazopanib involves coupling **5-Amino-2-methylbenzenesulfonamide** with a pyrimidine derivative.^[6] Existing patented routes focus on optimizing this process for yield and purity.^[6]
- Potential Research:
 - Green Chemistry Approaches: Development of more environmentally benign synthesis routes using safer solvents and catalysts.
 - Process Optimization: Further investigation into reaction conditions to improve yield, reduce impurities, and lower manufacturing costs.
 - Novel Analogs: Using **5-Amino-2-methylbenzenesulfonamide** as a scaffold to synthesize novel analogs of Pazopanib with potentially improved pharmacokinetic profiles, enhanced target selectivity, or activity against resistant cancer cell lines.

Development of Novel Antimicrobial Agents

The sulfonamide moiety is a classic antibacterial pharmacophore.^[3] Derivatives of **5-Amino-2-methylbenzenesulfonamide** can be explored for activity against a wide range of pathogens, including those that have developed resistance to existing antibiotics.^{[11][12]} The primary mechanism of action for sulfa drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.^[1]

- Current Status: Research has demonstrated that various sulfonamide derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.^{[11][12][13]} Studies have investigated new heterocyclic sulfonamides for their efficacy against clinical isolates, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[11][12][14]}
- Potential Research:

- Synthesis of Derivatives: The primary amino group can be readily derivatized to form Schiff bases, amides, or used as a nucleophile to construct diverse heterocyclic systems (e.g., pyrazoles, pyrimidines, thiazoles).[15]
- Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to understand the relationship between chemical structure and antimicrobial potency. This includes exploring different substituents on the aromatic ring and the sulfonamide nitrogen.
- Quantitative Data: The table below shows representative Minimum Inhibitory Concentration (MIC) data for novel sulfonamide derivatives against *S. aureus*, illustrating the potential for this class of compounds.

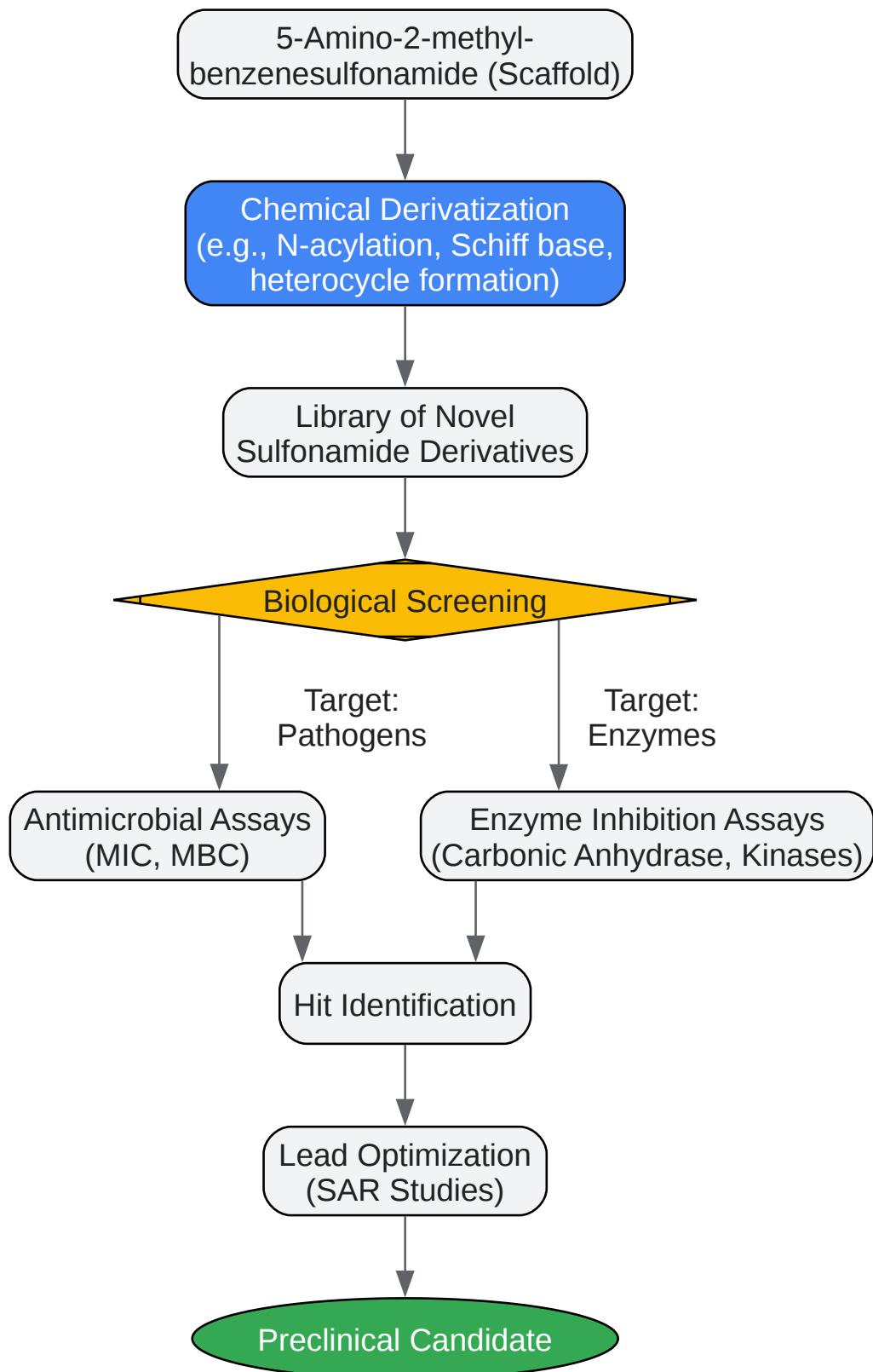
Compound Class	Test Organism	MIC Range (µg/mL)	Reference(s)
Novel Sulfonamide Derivatives (1a-d)	<i>S. aureus</i> ATCC 25923	64 - 256	[13]
Novel Sulfonamide Derivatives (1a-d)	Clinical <i>S. aureus</i> Isolates	64 - 512	[13]
Sulfonamide Derivatives (I, II, III)	<i>S. aureus</i> ATCC 29213	32 - 128	[12]

Carbonic Anhydrase Inhibitors for Oncology and Other Diseases

The unsubstituted sulfonamide group is a canonical zinc-binding group that can potently inhibit carbonic anhydrases (CAs).[16][17] CAs are a family of metalloenzymes involved in crucial physiological processes, including pH regulation, CO₂ transport, and biosynthesis.[16][17] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the survival and proliferation of cancer cells in hypoxic environments.[18][19] Thus, they are validated targets for anticancer drug development.

- Current Status: Aromatic and heterocyclic sulfonamides are among the most studied classes of CA inhibitors.[20] Research has shown that derivatives can achieve low nanomolar inhibition of tumor-associated CAs.[18][19]

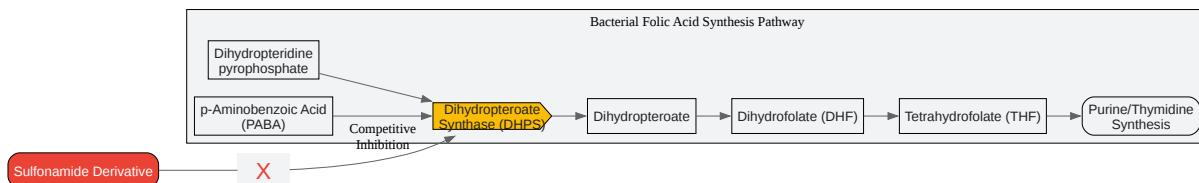
- Potential Research:


- Isoform-Selective Inhibitors: The key challenge is designing inhibitors with high selectivity for tumor-associated isoforms (IX, XII) over ubiquitous cytosolic isoforms (I, II) to minimize side effects.^[17] The "tail approach" in drug design, where moieties are added to the core scaffold to interact with residues outside the conserved active site, can be employed. The 5-amino group of **5-Amino-2-methylbenzenesulfonamide** is an ideal anchor point for attaching such "tail" moieties.
- Probing Structure-Inhibition Relationships: Synthesizing a library of derivatives and screening them against a panel of CA isoforms to build a clear SAR.
- Quantitative Data: The following table presents representative inhibition constant (K_i) data for benzenesulfonamide derivatives against key CA isoforms, highlighting the potential for potent inhibition.

Compound Class	hCA I (K_i , nM)	hCA II (K_i , nM)	hCA IX (K_i , nM)	hCA XII (K_i , nM)	Reference(s)
S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides	2700 - 18700	2.4 - 214	1.4 - 47.5	1.7 - 569	[19]
Click-chemistry derived benzenesulfonamides	Medium Potency	Medium Potency	Low nM / sub-nM	Low nM / sub-nM	[18]

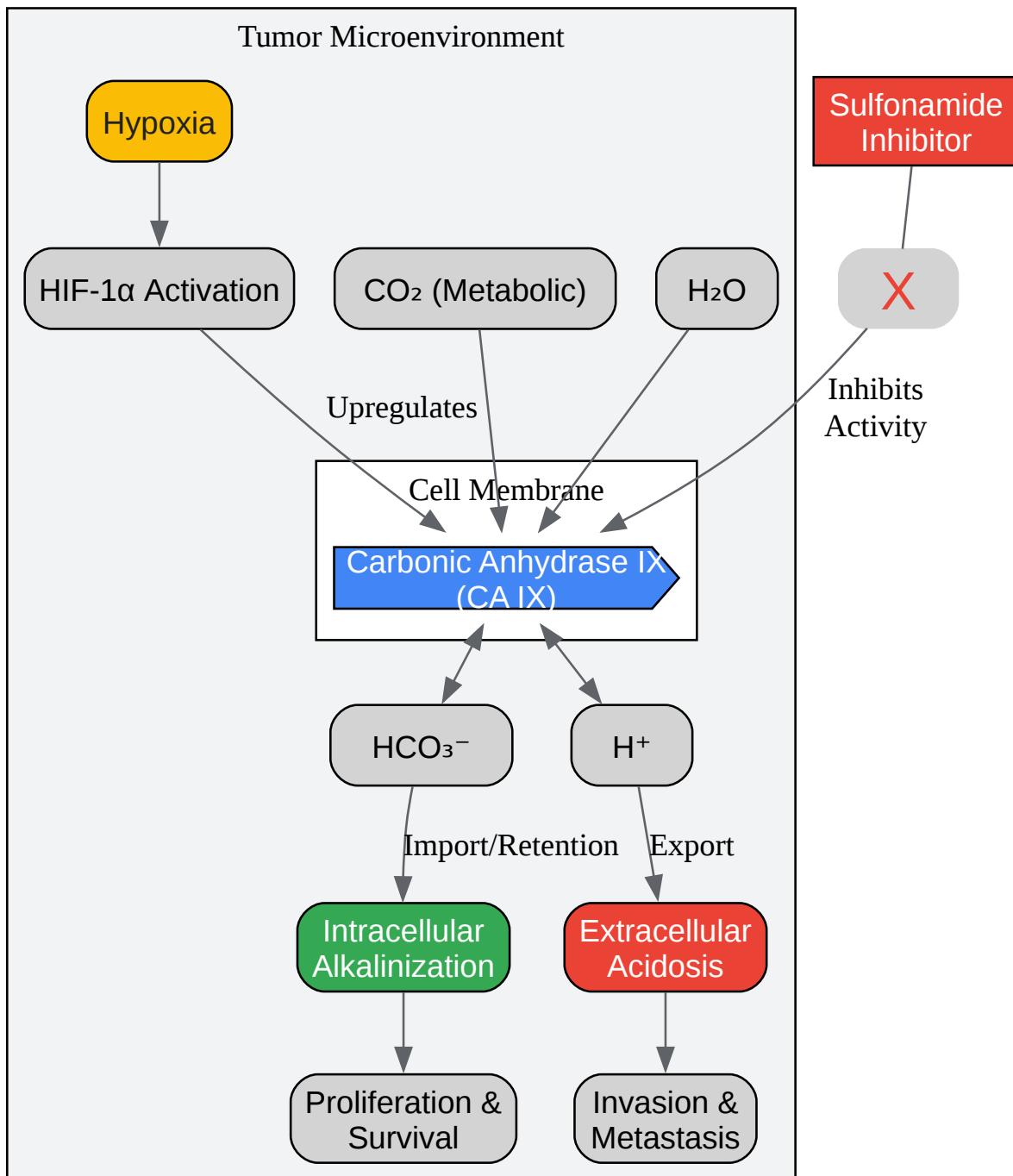
Visualizing Research Pathways and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of workflows and biological pathways relevant to research on **5-Amino-2-methylbenzenesulfonamide**.


Diagram 1: Drug Discovery Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for drug discovery using the core scaffold.


Diagram 2: Mechanism of Antibacterial Action

[Click to download full resolution via product page](#)

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Diagram 3: Role of Carbonic Anhydrase IX in Tumors

[Click to download full resolution via product page](#)

Caption: Role of CA IX in tumors and its inhibition by sulfonamides.

Methodologies and Experimental Protocols

This section provides detailed protocols for key experiments relevant to the research areas discussed.

Synthesis of 5-Amino-2-methylbenzenesulfonamide

This protocol is based on a common industrial synthesis route involving sulfonation and reduction.^[6]

Step 1: Chlorosulfonation of p-Nitrotoluene

- In a reaction vessel equipped with a stirrer and cooling system, add an organic solvent (e.g., dichloromethane).
- Slowly add p-nitrotoluene to the solvent.
- Cool the mixture to 0-5 °C.
- Carefully add chlorosulfonic acid dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir for 2-4 hours at room temperature.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Once complete, carefully pour the reaction mixture onto crushed ice.
- The solid precipitate, 2-methyl-5-nitrobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.

Step 2: Amination and Reduction

- Transfer the dried 2-methyl-5-nitrobenzenesulfonyl chloride to a high-pressure hydrogenation vessel.
- Add a suitable catalyst (e.g., 5-10% Pd/C) and an organic solvent (e.g., methanol or ethanol).
- Add aqueous ammonia to the mixture.

- Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).
- Heat the mixture to 50-70 °C and stir vigorously. The amination of the sulfonyl chloride and the reduction of the nitro group occur concurrently.
- Monitor the reaction by observing hydrogen uptake and analyzing samples by HPLC or TLC.
- After completion (typically 4-8 hours), cool the vessel, vent the hydrogen, and filter the mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure **5-Amino-2-methylbenzenesulfonamide**.^[2]

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.^{[11][13]}

- Preparation of Stock Solution: Dissolve the synthesized sulfonamide derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
- Preparation of Microtiter Plate:
 - Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
 - Add 100 µL of the compound stock solution to the first well of a row and mix.
 - Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a range of concentrations.
- Inoculum Preparation:

- Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.
- Dilute this suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculation: Add 10 μ L of the final bacterial inoculum to each well.
- Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
- Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This is a standard biophysical assay to measure the inhibition of CA catalytic activity.

- Reagents and Buffers:
 - Purified human carbonic anhydrase isoenzyme (e.g., hCA II or hCA IX).
 - Buffer solution (e.g., 10 mM HEPES or TAPS, pH 7.5).
 - pH indicator (e.g., p-Nitrophenol).
 - CO₂-saturated water (substrate).
 - Inhibitor stock solutions (synthesized sulfonamides in DMSO).
- Instrumentation: A stopped-flow spectrophotometer.
- Procedure:

- Equilibrate two syringes of the stopped-flow instrument at a constant temperature (e.g., 25 °C).
- Syringe A: Contains the CA enzyme, buffer, and pH indicator.
- Syringe B: Contains the CO₂-saturated water.
- To measure inhibition, pre-incubate the contents of Syringe A with a specific concentration of the inhibitor for a set time (e.g., 15 minutes).
- Rapidly mix the contents of both syringes. The hydration of CO₂ to bicarbonate and a proton is catalyzed by CA, causing a pH drop.
- Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-Nitrophenol).

- Data Analysis:
 - Calculate the initial rate of the reaction from the slope of the absorbance vs. time curve.
 - Plot the percentage of remaining enzyme activity against the inhibitor concentration.
 - Fit the data to the Morrison equation to determine the inhibition constant (K_i).

Conclusion and Outlook

5-Amino-2-methylbenzenesulfonamide is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery. Its established role in the synthesis of the anticancer drug Pazopanib underscores its industrial relevance. The most promising future research areas lie in leveraging its core structure to develop next-generation therapeutics. The development of isoform-selective carbonic anhydrase inhibitors for oncology and novel antimicrobial agents to combat drug-resistant pathogens represent particularly fertile ground for investigation. The synthetic accessibility and multiple reaction sites of this scaffold ensure that its potential is far from exhausted, promising continued contributions to medicinal chemistry and human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 6973-09-7: 5-Amino-2-methylbenzenesulfonamide [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. 5-Amino-2-methylbenzenesulfonamide | 6973-09-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 7. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 5-Amino-2-methylbenzenesulfonamide CAS#: 6973-09-7 [m.chemicalbook.com]
- 10. 5-Amino-2-methylbenzenesulfonamide, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. media.neliti.com [media.neliti.com]
- 17. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]

- 18. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methylbenzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to 5-Amino-2-methylbenzenesulfonamide: Emerging Research Frontiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032415#potential-research-areas-for-5-amino-2-methylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com